

Technical Monograph: Spectroscopic Profiling of 6-Chloro-8-nitroquinoline[1][2]

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Compound of Interest

Compound Name: 6-Chloro-8-nitroquinoline

CAS No.: 68527-66-2

Cat. No.: B1596401

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Executive Summary & Application Context

6-Chloro-8-nitroquinoline (CAS: 68527-66-2) is a critical heterocyclic intermediate used primarily in the synthesis of bioactive quinoline derivatives, including antimalarials and potential neurodegenerative disease therapeutics (e.g., metal ion regulators).[1][2] Its structural integrity relies on the precise arrangement of the electron-withdrawing nitro group at position 8 and the halogen at position 6.[1][2]

This guide provides a rigorous spectroscopic analysis of the molecule.[2] Unlike standard data sheets, this document focuses on the causality of the spectral features—explaining why signals appear where they do based on electronic substituent effects—and provides a self-validating protocol for confirming identity and purity.[2]

Synthesis & Sample Provenance

To interpret spectroscopic data accurately, one must understand the sample's origin. **6-Chloro-8-nitroquinoline** is typically synthesized via the Skraup reaction or modified Doebner-Miller synthesis.[1][2]

- Precursors: 4-Chloro-2-nitroaniline + Glycerol + Sulfuric Acid + Oxidant (e.g., Sodium 3-nitrobenzenesulfonate).[1][2]
- Potential Impurities:
 - Unreacted starting material: 4-Chloro-2-nitroaniline (detectable via N-H stretch in IR).[1][2]
 - Regioisomers: Rare in this specific Skraup variation due to the directing effect of the amine, but 5-chloro-8-nitroquinoline is a theoretical possibility if ring closure occurs at the alternative ortho position (sterically disfavored).[1][2]
 - Reduction byproducts: 6-Chloro-8-aminoquinoline (if the oxidant is insufficient).[1][2]

Protocol Note: All spectral data discussed below assumes a sample purity of >97% following recrystallization (typically from acetonitrile or ethanol).

Mass Spectrometry (MS): The Molecular Fingerprint[2]

Mass spectrometry provides the first line of evidence for the molecular formula () and the presence of the halogen.[2]

Isotopic Pattern Analysis

The most distinct feature of **6-Chloro-8-nitroquinoline** is the chlorine isotopic signature.[1][2] Chlorine exists naturally as

(75.8%) and

(24.2%).[2]

- Base Peak (): m/z 208 (Calculated for).[2]
- Isotope Peak (

): m/z 210.[2]

- Intensity Ratio: The

:

ratio must be approximately 3:1.[1][2] A deviation from this ratio indicates contamination with non-chlorinated species or dichloro-analogs.[1][2]

Fragmentation Pathway

The fragmentation is driven by the instability of the nitro group and the stability of the aromatic quinoline core.[2]

- Primary Loss: Loss of the Nitro group (, 46 Da) or Nitroso radical (, 30 Da).
- Secondary Loss: Ejection of HCN from the pyridine ring (common in quinolines) or Cl radical (less common as a primary step).[2]

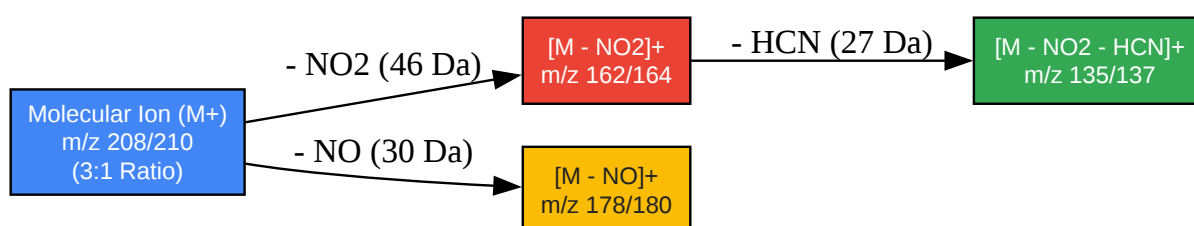


Figure 1: Proposed Fragmentation Pathway for 6-Chloro-8-nitroquinoline

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Figure 1: The fragmentation pathway highlights the sequential loss of the nitro group followed by ring degradation.[1][2]

Infrared Spectroscopy (IR): Functional Group Validation

IR spectroscopy is used here primarily to confirm the oxidation state of the nitrogen (Nitro vs. Amine) and the presence of the aromatic system.[2]

Functional Group	Frequency ()	Intensity	Assignment Logic
Nitro () Asymmetric	1530 - 1540	Strong	Characteristic N=O stretch.[1][2] Critical for confirming nitration.
Nitro () Symmetric	1340 - 1350	Strong	Coupled mode with the asymmetric stretch.[1][2]
Aromatic C-H Stretch	3050 - 3100	Weak	Typical for heteroaromatic rings. [1][2]
C=N / C=C Ring Stretch	1580 - 1620	Med/Strong	Quinoline skeletal vibrations.
C-Cl Stretch	740 - 780	Medium	Often obscured by fingerprint region, but distinct in 6-substituted quinolines. [1][2]

Diagnostic Check: Absence of broad bands at 3200-3400

confirms the absence of starting material (aniline) or reduced amine byproduct.[1][2]

Nuclear Magnetic Resonance (NMR): Structural Skeleton

NMR provides the definitive proof of the substitution pattern.[2] The 6,8-disubstitution pattern creates a specific coupling environment for the protons.[2]

NMR Analysis (400 MHz,)

The quinoline system consists of a pyridine ring (Protons 2, 3,[2] 4) and a benzene ring (Protons 5, 7).[2]

- Pyridine Ring (H2, H3, H4): Unsubstituted.[2] Shows the classic "ABX" or "AMX" pattern.[2]
- Benzene Ring (H5, H7): Meta-substituted.[2] Shows meta-coupling ().[1][2]

Predicted/Observed Chemical Shifts & Assignments:

Proton	(ppm)	Multiplicity	(Hz)	Structural Insight
H-2	9.05 - 9.15	dd		Most deshielded due to adjacent Nitrogen.[1][2]
H-4	8.20 - 8.30	dd		Deshielded by the aromatic ring current and -position to N.
H-7	8.05 - 8.15	d		Diagnostic: Ortho to (strong deshielding).[1][2] Appears as a doublet (meta-coupling only).[1][2]
H-5	7.90 - 8.00	d		Ortho to Cl, Meta to .[1][2]
H-3	7.55 - 7.65	dd		Most shielded proton in the pyridine ring.[1][2]

Key Interpretation: The presence of two doublets with small coupling constants (~2.5 Hz) in the aromatic region (7.9 - 8.2 ppm) confirms the 6,8-substitution pattern.[2] If the substitution were 6,7 or 5,8, you would see ortho-coupling (~8-9 Hz) between the remaining benzene ring protons.[2]

NMR Overview

- C-2: ~152 ppm (Deshielded by N).[1][2]
- C-8 ():
): ~148 ppm (Deshielded by)].[1][2]
- C-6 ():
): ~135 ppm.[1][2]
- C-4: ~136 ppm.[1][2][3]
- C-3: ~123 ppm.[1][2][3][4]

Integrated Analytical Workflow

To certify a batch of **6-Chloro-8-nitroquinoline** for drug development use, follow this logical flow.

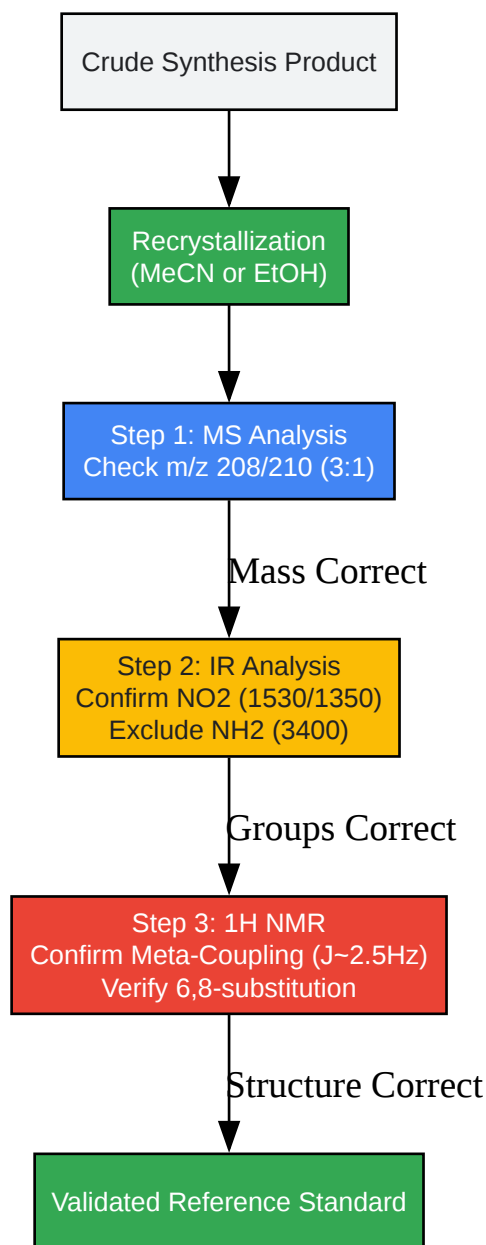


Figure 2: Quality Control Decision Tree for 6-Chloro-8-nitroquinoline

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Figure 2: This workflow ensures that regioisomers and reduction byproducts are systematically ruled out.

References

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and melting point verification).[5]

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- Isomer Comparison: Spectroscopic Data of 7-Chloro-6-nitroquinoline. BenchChem Technical Guide. (Used for comparative analysis of regioisomer shifts).[2]
- General Properties: Sigma-Aldrich/Merck Product Sheet for 6-Chloroquinoline (Parent structure data).

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